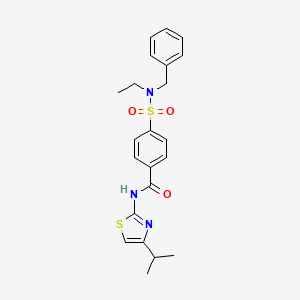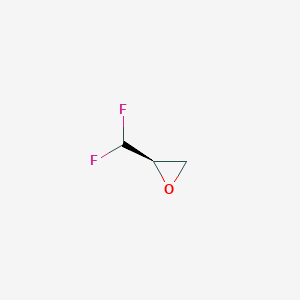
2-(2-氯-4-硝基苯基)-2-甲基丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes a chlorinated nitrophenyl group
科学研究应用
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol has several scientific research applications:
作用机制
Target of Action
The primary target of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starches in the body, converting them into simple sugars that can be used for energy .
Mode of Action
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol interacts with α-amylase in a way that allows it to serve as a substrate for the enzyme . The enzyme attacks the compound, releasing free 2-chloro-4-nitrophenol (CNP) in the process . This interaction and the resulting changes are part of the compound’s mode of action .
Biochemical Pathways
The compound is involved in the 1,2,4-benzenetriol (BT) pathway . In this pathway, 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is converted to BT via chloro-1,4-benzoquinone . The BT pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Pharmacokinetics
The compound’s interaction with α-amylase suggests that it may be metabolized in the body
Result of Action
The molecular and cellular effects of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol’s action are related to its role as a substrate for α-amylase . The enzyme’s attack on the compound results in the release of free CNP . This process could potentially be used to measure α-amylase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol. For instance, the compound’s degradation via the BT pathway occurs in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This suggests that the compound’s action may be influenced by the presence of specific microorganisms in the environment
生化分析
Biochemical Properties
The biochemical properties of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol are not fully understood. It has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, can degrade a similar compound, 2-chloro-4-nitrophenol (2C4NP), via the 1,2,4-benzenetriol pathway . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to benzenetriol . It is possible that 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol may interact with similar enzymes or proteins.
Cellular Effects
The related compound 2C4NP has been shown to be degraded by certain bacteria, suggesting that it may interact with cellular processes in these organisms .
Molecular Mechanism
The related compound 2C4NP is converted to benzenetriol by the enzyme HnpAB in a Gram-negative bacterium . This suggests that 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol may have similar interactions at the molecular level.
Metabolic Pathways
The related compound 2C4NP is known to be metabolized via the 1,2,4-benzenetriol pathway in certain bacteria .
准备方法
The synthesis of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-chloro-4-nitrophenol with a suitable alkylating agent. One common method involves the use of 2-chloro-4-nitrophenol and 2-methylpropan-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene . The reaction conditions often require heating to facilitate the formation of the desired product.
化学反应分析
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-Chloro-4-aminophenyl)-2-methylpropan-1-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a catalyst for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol include other chlorinated nitrophenols such as:
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of pesticides and dyes.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications.
4-Chloro-2-nitrophenol: Used in the production of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,6-13)8-4-3-7(12(14)15)5-9(8)11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZKFFZRSWHXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)





![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2581070.png)


![1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2581075.png)


